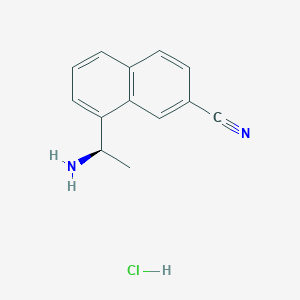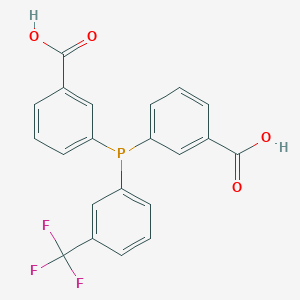
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine, also known as m-Miran2phos, is a type of organophosphorus compound that has a wide range of applications in scientific research. It is a white, crystalline powder that is stable in air and soluble in many organic solvents. m-Miran2phos has a purity of at least 97% and is widely used in a variety of laboratory experiments. This compound is known for its ability to catalyze a variety of reactions, and its unique properties make it an attractive reagent for many scientific applications.
Applications De Recherche Scientifique
M-Miran2phos is widely used in scientific research due to its ability to catalyze a variety of reactions. It is used in the synthesis of organic molecules, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of organometallic compounds, such as transition metal complexes. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is used in the synthesis of polymers for the production of nanomaterials.
Mécanisme D'action
M-Miran2phos acts as a Lewis acid, meaning it can accept electron pairs from other molecules. This allows it to act as a catalyst in a variety of reactions, such as Diels-Alder reactions, nucleophilic substitution reactions, and Wittig reactions. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos can act as a ligand in organometallic complexes, binding to transition metals and stabilizing them.
Biochemical and Physiological Effects
Due to its wide range of applications in scientific research, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos has not been studied in terms of its biochemical and physiological effects. As such, there is currently no data available on the effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments is its ability to catalyze a variety of reactions. This makes it an attractive reagent for many scientific applications. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is stable in air and soluble in many organic solvents, making it easy to use in laboratory experiments.
However, there are some limitations to using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments. As it is an organophosphorus compound, it can be toxic if inhaled or ingested. Additionally, it can be corrosive and can cause skin and eye irritation. As such, it must be handled with caution and protective equipment must be worn when handling it.
Orientations Futures
In the future, more research should be conducted on the biochemical and physiological effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos. Additionally, further research should be conducted on its potential applications in the synthesis of organic molecules and organometallic compounds. Furthermore, research should be conducted on the potential toxicity of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos and ways to reduce its toxicity. Finally, further research should be conducted on the potential of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos to catalyze reactions in novel and innovative ways.
Méthodes De Synthèse
M-Miran2phos can be synthesized from the reaction of 3-carboxyphenyltrifluoromethylphosphine and dimethylformamide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at temperatures of up to 120°C and the product is purified by recrystallization.
Propriétés
IUPAC Name |
3-[(3-carboxyphenyl)-[3-(trifluoromethyl)phenyl]phosphanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3O4P/c22-21(23,24)15-6-3-9-18(12-15)29(16-7-1-4-13(10-16)19(25)26)17-8-2-5-14(11-17)20(27)28/h1-12H,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUANGEPPDUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(=O)O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





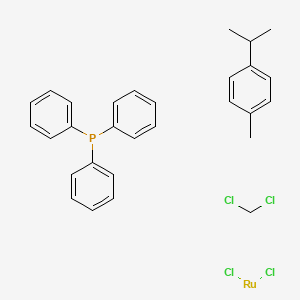
![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)
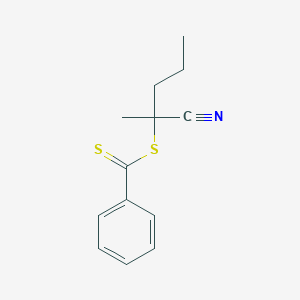

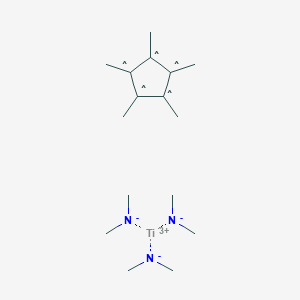
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

